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Compound of Interest
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Cat. No.: B078298 Get Quote

A comprehensive guide for researchers and materials scientists on the performance and

properties of Molybdenum Disilicide (MoSi₂), Tungsten Disilicide (WSi₂), Titanium Disilicide
(TiSi₂), and Tantalum Disilicide (TaSi₂).

Refractory metal silicides are a class of intermetallic compounds renowned for their exceptional

stability at extreme temperatures, making them critical materials in aerospace, electronics, and

high-temperature structural applications. This guide provides an objective comparison of four

prominent refractory metal silicides: Molybdenum Disilicide (MoSi₂), Tungsten Disilicide (WSi₂),

Titanium Disilicide (TiSi₂), and Tantalum Disilicide (TaSi₂). The following sections detail their

key performance metrics, supported by experimental data, to assist researchers in selecting

the optimal material for their specific needs.

Data Presentation: A Quantitative Comparison
The performance of these materials is dictated by a combination of their physical, electrical,

and mechanical properties. The following table summarizes the key quantitative data for each

silicide, offering a direct comparison of their capabilities.
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Property
Molybdenum
Disilicide
(MoSi₂)

Tungsten
Disilicide
(WSi₂)

Titanium
Disilicide
(TiSi₂)

Tantalum
Disilicide
(TaSi₂)

Melting Point

(°C)
~2030[1] ~2165 ~1540 ~2200

Electrical

Resistivity

(µΩ·cm)

40 - 100 30 - 70
13 - 16 (C54

phase)
35 - 55

Vickers

Hardness (GPa)
8.8 - 11.3 ~10.9 8.5 10 - 15

Fracture

Toughness

(MPa·m¹/²)

3 - 5.64[2] 4.5 - 6.5 3.0 - 4.0 4.0 - 5.5

High-

Temperature

Oxidation

Excellent Good Moderate Good

High-Temperature Oxidation Resistance: A Deeper
Dive
The ability of refractory metal silicides to withstand high-temperature oxidative environments is

a primary reason for their use. This property is largely attributed to the formation of a protective

silica (SiO₂) layer.

Molybdenum Disilicide (MoSi₂) is particularly noted for its outstanding oxidation resistance at

temperatures above 1000°C due to the formation of a continuous and self-healing SiO₂ layer.

[3] However, it is susceptible to "pest" oxidation at intermediate temperatures (400-600°C), a

phenomenon characterized by rapid and catastrophic disintegration.[1]

Tungsten Disilicide (WSi₂) also exhibits good high-temperature oxidation resistance through the

formation of a protective SiO₂ scale.[4] The oxidation product at temperatures below 1200°C

can be a mixture of WO₃ particles embedded in an amorphous SiO₂ matrix.[4]
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Titanium Disilicide (TiSi₂) generally shows lower oxidation resistance compared to MoSi₂ and

WSi₂. The oxidation kinetics of TiSi₂ films have been observed to follow a parabolic rate law,

with the growth of SiO₂ being a combination of inward oxygen diffusion and outward silicon

diffusion through the silicide layer.[5]

Tantalum Disilicide (TaSi₂) demonstrates good oxidation resistance, qualitatively similar to

MoSi₂. However, the high thermodynamic stability of tantalum oxide (Ta₂O₅) means that higher

temperatures are required for the formation of a purely protective SiO₂ layer.[5]

The following table provides a comparative look at the parabolic rate constants for oxidation, a

key indicator of the growth rate of the protective oxide layer. Lower values indicate better

oxidation resistance.

Silicide Temperature (°C)
Parabolic Rate Constant
(g²/cm⁴·s)

MoSi₂ 1400 - 1700
Activation Energy: 204

kJ/mol[4]

WSi₂ 1300 ~3.73 x 10⁻⁶ (mg²/cm⁴·s)[4]

TiSi₂ 1000 - 1050
Follows parabolic law at longer

durations[5]

TaSi₂ - -

Experimental Protocols
The following sections outline the detailed methodologies for two key experiments cited in this

guide.

Vickers Indentation for Hardness and Fracture
Toughness
Objective: To determine the Vickers hardness and estimate the fracture toughness of the

refractory metal silicide samples.

Methodology:
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Sample Preparation: The silicide samples are mounted in an epoxy resin and polished to a

mirror finish using a series of progressively finer diamond abrasives.

Indentation: A Vickers diamond indenter, a square-based pyramid with an angle of 136°

between opposite faces, is pressed into the polished surface of the sample with a specific

load (e.g., 9.8 N) for a set duration (e.g., 15 seconds).

Measurement: After the load is removed, the two diagonals of the resulting indentation are

measured using a calibrated optical microscope.

Hardness Calculation: The Vickers hardness (HV) is calculated using the formula: HV =

1.854 * (F / d²) where F is the applied load in Newtons and d is the average length of the two

diagonals in millimeters.

Fracture Toughness Estimation: The lengths of the radial cracks emanating from the corners

of the indentation are measured. The fracture toughness (K_IC) can then be estimated using

various empirical equations that relate the crack length to the indentation load and the

material's elastic modulus and hardness.

Four-Point Probe for Electrical Resistivity
Objective: To measure the sheet resistance and calculate the electrical resistivity of the thin film

refractory metal silicide samples.

Methodology:

Sample Preparation: A thin film of the refractory metal silicide is deposited onto an insulating

substrate.

Probe Configuration: A four-point probe head, consisting of four equally spaced, co-linear

tungsten carbide needles, is brought into contact with the surface of the film.

Measurement: A constant DC current (I) is passed through the two outer probes, and the

voltage (V) is measured between the two inner probes.

Sheet Resistance Calculation: The sheet resistance (R_s) is calculated using the formula:

R_s = (π / ln(2)) * (V / I) This formula is applicable for a thin film with dimensions much larger
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than the probe spacing. Correction factors may be needed for samples with finite

dimensions.

Resistivity Calculation: The electrical resistivity (ρ) is then calculated by multiplying the sheet

resistance by the thickness of the film (t): ρ = R_s * t

Mandatory Visualization
The selection of a refractory metal silicide for a specific application often involves navigating a

series of trade-offs between its various properties. The following diagram illustrates these key

relationships.
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Caption: Key property trade-offs for refractory metal silicides in various applications.
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This diagram highlights the desirable properties of refractory metal silicides and their relevance

to specific applications. It also illustrates the common inverse relationship between hardness

and fracture toughness, a critical consideration in materials design. The relationship between

oxidation resistance and fracture toughness is more complex, as the formation of a brittle oxide

layer can influence the overall mechanical integrity of the component.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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